1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol
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Overview
Description
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C9H11F3O and a molecular weight of 192.18 g/mol It is characterized by the presence of an ethynyl group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Addition of the Ethynyl Group: The ethynyl group can be added through a reaction with acetylene or ethynyl lithium.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of 1-ethynyl-4-(trifluoromethyl)cyclohexanone.
Reduction: Formation of 1-ethenyl-4-(trifluoromethyl)cyclohexan-1-ol or 1-ethyl-4-(trifluoromethyl)cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The ethynyl and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to its targets, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-ethynyl-4-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(trifluoromethyl)cyclohexan-1-ol: Similar structure but without the ethynyl group.
Uniqueness
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the combination of the ethynyl, trifluoromethyl, and hydroxyl groups on a cyclohexane ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1482732-50-2 |
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Molecular Formula |
C9H11F3O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
1-ethynyl-4-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H11F3O/c1-2-8(13)5-3-7(4-6-8)9(10,11)12/h1,7,13H,3-6H2 |
InChI Key |
XOZIJMOHCIKIMN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC(CC1)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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